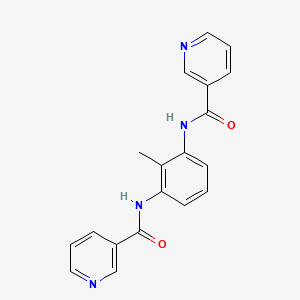

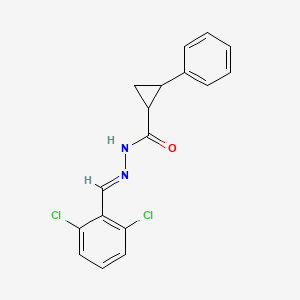

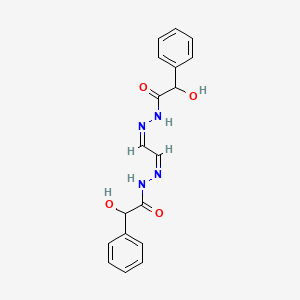

![molecular formula C17H16N4O B3866015 N'-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3866015.png)

N'-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Vue d'ensemble

Description

“N’-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are of significant interest due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to their importance as bioactive scaffolds . The most effective protocols for their synthesis have been developed, with an emphasis on the ecological impact of the methods and mechanistic aspects . The synthesis involves initial imine formation as the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis

The molecular structure of “N’-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide” can be elucidated by techniques such as IR, 1H NMR, and EI mass spectra .Chemical Reactions Analysis

The reactivity of “N’-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide” can be inferred from the HOMO/LUMO gap values. Compounds with smaller HOMO/LUMO gap values are expected to have higher reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide” can be determined by various spectroscopic techniques. For instance, 1H-NMR can provide information about the hydrogen atoms in the molecule .Applications De Recherche Scientifique

Comprehensive Analysis of N’-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide Applications

The compound N’-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been the subject of various scientific studies due to its unique chemical structure and potential applications. Below is a detailed analysis of its applications across different scientific fields.

Antibacterial Activity: This compound has shown promising results in combating bacterial infections. Studies have indicated that derivatives of imidazopyridine, such as the one , exhibit significant activity against strains like Klebsiella pneumoniae . This suggests potential for developing new antibacterial agents that could be used in treating resistant bacterial strains.

Antifungal Applications: Imidazopyridine derivatives also display antifungal properties. Their ability to inhibit fungal growth makes them candidates for the development of antifungal medications, which could be particularly useful in agricultural settings to protect crops from fungal pathogens.

Antiviral Properties: Research has highlighted the antiviral capabilities of imidazopyridine compounds. They could be utilized in the synthesis of antiviral drugs, offering a new avenue for treating viral infections, including those caused by emerging and re-emerging viruses.

Anti-Klebsiella pneumoniae: Specifically targeting Klebsiella pneumoniae, a common hospital-acquired pathogen, this compound has shown effectiveness in inhibiting its growth. This points to its potential use in hospital settings to prevent or treat infections caused by this bacterium .

Antituberculosis Potential: The fight against tuberculosis could benefit from the application of this compound. Its derivatives have been tested for their efficacy against tuberculosis, showing promise as a new class of antituberculosis agents .

Orientations Futures

Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . Therefore, future research could focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes .

Mécanisme D'action

Target of Action

N’-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is a type of imidazopyridine . Imidazopyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . .

Mode of Action

It’s known that imidazopyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Some imidazopyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect pathways related to these conditions.

Result of Action

It’s known that some imidazopyridine compounds have shown in vitro anti-tb activity against replicating and non-replicating strains .

Propriétés

IUPAC Name |

N-[(Z)-benzylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-8-9-21-15(10-12)19-13(2)16(21)17(22)20-18-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRIYVPCRPTBAM-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-benzylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

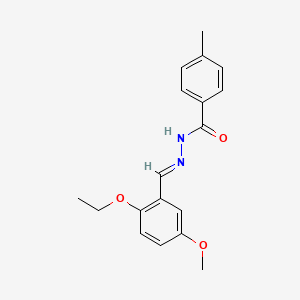

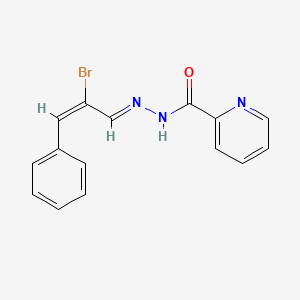

![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)

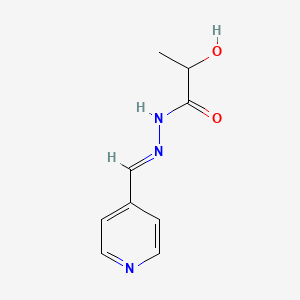

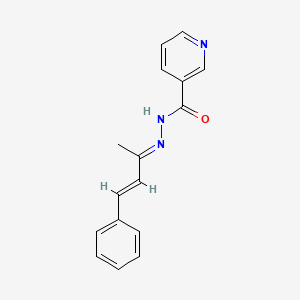

![(1,3-benzodioxol-4-ylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B3865991.png)

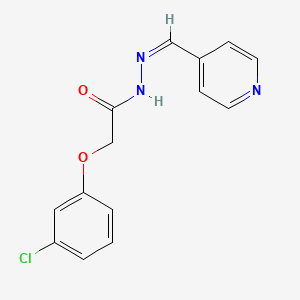

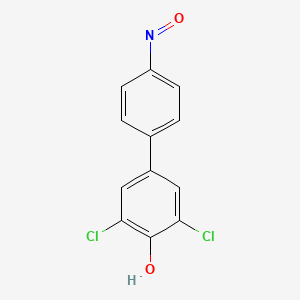

![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B3865994.png)

![2-(3,4-dimethoxyphenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3866020.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866038.png)